methyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
描述
属性
IUPAC Name |
methyl 2-hydroxy-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-6-4-3-5-13-8(6)12-9(14)7(10(13)15)11(16)17-2/h3-5,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHINTZQPOJCFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Primary Synthetic Route: Alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
The most documented and established method for synthesizing methyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate involves the alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. This process can be summarized as follows:
- Starting Material: 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
- Alkylating Agent: Excess methyl iodide
- Solvent: Dimethyl sulfoxide (DMSO)
- Base: Potassium hydroxide (KOH)
- Conditions: Heating under controlled temperature to facilitate O-alkylation
This reaction promotes the methylation of the hydroxy group, yielding the methyl ester derivative. The reaction parameters such as temperature, solvent volume, and reagent concentrations are critical for maximizing yield and minimizing side reactions.
Reaction Conditions and Optimization
| Parameter | Typical Condition | Notes |
|---|---|---|
| Solvent | Dimethyl sulfoxide (DMSO) | Polar aprotic solvent, dissolves reagents well |
| Base | Potassium hydroxide (KOH) | Facilitates deprotonation of hydroxy group |
| Alkylating agent | Methyl iodide | Provides methyl group for alkylation |
| Temperature | Elevated, typically 60–100 °C | Ensures reaction progression |
| Reaction Time | Several hours (e.g., 4–8 hours) | Dependent on scale and reagent purity |
Optimization involves balancing temperature and reaction time to avoid decomposition or over-alkylation. The use of excess methyl iodide ensures complete conversion of the hydroxy group.
Scale-Up Considerations
Industrial or larger-scale preparation would require:
- Careful control of reaction parameters to maintain product purity.
- Optimization of solvent recovery and reagent recycling due to the use of expensive or hazardous reagents like methyl iodide and DMSO.
- Implementation of purification steps such as crystallization or chromatography to isolate the crystalline product.
Summary Table of Preparation Method
| Step No. | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Starting material preparation | 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | Ready for alkylation |
| 2 | Alkylation | Methyl iodide, KOH, DMSO, heat | Methylation of hydroxy group |
| 3 | Work-up and purification | Cooling, filtration, crystallization | Pure this compound |
化学反应分析
Types of Reactions
Methyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the oxygen atom, leading to the formation of O-alkylated products.
Electrophilic Substitution: Electrophilic substitution reactions primarily occur at position 8 of the molecule, which is the ortho position relative to the hydroxy group.
Common Reagents and Conditions
Electrophilic Substitution: Various electrophiles can be used, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include O-alkylated derivatives and substituted pyrido[1,2-a]pyrimidines, depending on the specific reaction conditions and reagents used.
科学研究应用
Methyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It may be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of methyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.
相似化合物的比较
Comparison with Structurally Similar Compounds
The compound belongs to the pyrido[1,2-a]pyrimidine family, which includes derivatives with varied substituents influencing reactivity, solubility, and bioactivity. Below is a detailed comparison with analogs:
Structural Analogs and Their Pharmacological Profiles
Pharmacological Insights
- Analgesic Activity: In the "acetic acid writhing" model, the target compound and its N-benzyl carboxamides exhibit analgesic efficacy comparable to 4-hydroxyquinolin-2-ones. However, computational studies suggest differences in binding affinities due to the pyrido-pyrimidine ring’s larger surface area .
- Bioisosterism Limitations: Despite structural mimicry, 4-hydroxyquinolin-2-ones and pyrido-pyrimidines show divergent metabolic stability and toxicity profiles, underscoring the need for empirical validation .
Analytical and Computational Data
Table 1: Spectroscopic Characterization of Selected Derivatives
生物活性
Methyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a compound of interest due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C10H8N2O3
- Molecular Weight : 204.18 g/mol
- IUPAC Name : this compound
Structural Features
The structure features a pyrido[1,2-a]pyrimidine core with hydroxyl and carboxyl functional groups, which contribute to its biological activity. The presence of the methyl group at position 9 enhances lipophilicity, potentially influencing its interaction with biological targets.
Antioxidant Activity
Research indicates that compounds within the pyrido[1,2-a]pyrimidine class exhibit significant antioxidant properties. For instance, studies have shown that derivatives can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory activity. In vitro assays demonstrated that this compound inhibits cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. The half-maximal inhibitory concentration (IC50) values against COX enzymes were reported as follows:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Methyl 2-hydroxy-9-methyl-4-oxo... | 19.45 ± 0.07 | 31.4 ± 0.12 |
These results suggest a selective inhibition of COX enzymes, with a stronger effect on COX-2, which is often associated with inflammatory conditions .
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. Mechanistic studies indicate that it may act as an enzyme inhibitor or receptor modulator in cancer pathways. The specific interactions with molecular targets relevant to cancer biology are under investigation.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various derivatives of pyrido[1,2-a]pyrimidine and evaluated their biological activities. The synthesized compounds showed promising results in inhibiting COX enzymes and exhibited antioxidant properties .
- In Vivo Studies : In animal models, the compound demonstrated significant anti-inflammatory effects in carrageenan-induced paw edema assays, suggesting its potential for therapeutic applications in inflammatory diseases .
- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at specific positions on the pyrido[1,2-a]pyrimidine scaffold can enhance biological activity. For example, substituents at the hydroxyl group significantly influence the compound's interaction with target enzymes .
常见问题
Basic: What are the standard synthetic routes for methyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, and how is its structure confirmed?
Methodological Answer:
The compound is synthesized via condensation reactions with benzylamines in boiling ethanol, yielding N-(benzyl)carboxamide derivatives. Key steps include refluxing with appropriate amines and purification via recrystallization. Structural confirmation employs elemental analysis (to verify composition) and 1H NMR spectroscopy (to identify aromatic proton shifts and substituent effects). For example, NMR signals for pyrido-pyrimidine aromatic protons are deshielded due to electron-withdrawing effects of the carboxylate group .
Basic: What experimental models are used to evaluate its biological activity, and what outcomes are observed?
Methodological Answer:
The acetic acid-induced writhing test (a standard analgesic model) is used to assess bioactivity. Intraperitoneal administration in mice measures inhibition of writhing episodes, with activity levels compared to reference analgesics. All synthesized N-(benzyl) derivatives exhibit comparable activity (~50–60% inhibition), suggesting a conserved mechanism of action. Dose-response curves and statistical validation (e.g., ANOVA) are critical for reproducibility .
Advanced: How does structural bioisosterism between pyrido-pyrimidine and quinolinone nuclei influence activity?
Methodological Answer:
Bioisosteric replacement of the 4-hydroxyquinolin-2-one core with the pyrido-pyrimidine scaffold preserves hydrogen-bonding and π-stacking interactions with molecular targets (e.g., cyclooxygenase enzymes). This is validated by overlay studies (computational docking) and SAR comparisons : modifications to the benzylamide fragment (e.g., electron-donating/-withdrawing substituents) yield similar trends in both systems. Activity retention confirms functional equivalence despite structural differences .
Advanced: How can reaction conditions be optimized to improve yields of derivatives?
Methodological Answer:
Key parameters include:
- Solvent selection : Ethanol or dichloromethane enhances solubility of intermediates.
- Catalysts : Palladium on carbon (Pd/C) facilitates hydrogenation steps in derivative synthesis .
- Reaction time : Prolonged heating (4–6 hours in acetic acid) ensures complete cyclization for pyrido-pyrimidine core formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates pure products. Yields range from 23% to 52%, depending on substituent steric effects .
Advanced: How can contradictory bioactivity data between derivatives be resolved?
Methodological Answer:
Contradictions often arise from impurities or assay variability. Strategies include:
- Re-analytical validation : Repeat NMR and HPLC-MS to confirm compound purity (>95%).
- Dose standardization : Use molarity-based dosing instead of mass/volume.
- Comparative SAR analysis : Cross-reference activity trends with quinolinone analogs to identify outliers. For example, electron-deficient benzyl groups may reduce solubility, leading to false negatives .
Basic: What spectroscopic and computational methods characterize its interactions with biological targets?
Methodological Answer:
- 1H NMR titration : Monitors chemical shift changes upon binding to enzymes (e.g., COX-1/2).
- Molecular docking : Software like AutoDock Vina predicts binding poses in active sites (e.g., π-π stacking with Tyr355 in COX-2).
- IR spectroscopy : Confirms hydrogen bonding via shifts in carbonyl (C=O) stretches (~1650–1700 cm⁻¹) .
Advanced: What are the environmental stability and degradation pathways of this compound?
Methodological Answer:
Stability studies under OECD guidelines include:
- Hydrolytic degradation : Assess pH-dependent breakdown (e.g., ester hydrolysis in basic conditions).
- Photolysis : Expose to UV light (254 nm) to identify photo-degradation products via LC-MS.
- Biotic transformation : Incubate with liver microsomes to map metabolic pathways (e.g., cytochrome P450-mediated oxidation) .
Advanced: How does substituent variation in the benzylamide fragment modulate selectivity?
Methodological Answer:
- Electron-withdrawing groups (e.g., -NO₂) enhance target affinity but reduce solubility.
- Bulkier substituents (e.g., 4-tert-butylbenzyl) sterically hinder binding, decreasing activity.
- Para-substituted derivatives show higher selectivity for COX-2 over COX-1 (ratio >10:1) in enzyme inhibition assays .
Basic: What are the critical steps in scaling up synthesis for preclinical studies?
Methodological Answer:
- Process optimization : Replace ethanol with safer solvents (e.g., IPA) for large-scale reflux.
- Catalyst recovery : Use Pd/C on activated carbon for efficient recycling.
- Quality control : Implement in-line FTIR for real-time monitoring of reaction progress .
Advanced: How can computational QSAR models guide derivative design?
Methodological Answer:
Quantitative Structure-Activity Relationship (QSAR) models built using MOE or Schrödinger incorporate descriptors like logP, polar surface area, and H-bond donors. For example, a model predicting COX-2 IC₅₀ values (R² = 0.85) identified 3-nitrobenzyl derivatives as high-potency candidates. Validation via leave-one-out cross-checks ensures robustness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
